molecular formula C28H19N5O B431345 4-(1H-BENZOTRIAZOL-1-YL)-5-[(3,4'-DIMETHYLBIPHENYL-4-YL)OXY]BENZENE-1,2-DICARBONITRILE

4-(1H-BENZOTRIAZOL-1-YL)-5-[(3,4'-DIMETHYLBIPHENYL-4-YL)OXY]BENZENE-1,2-DICARBONITRILE

Cat. No.: B431345
M. Wt: 441.5g/mol
InChI Key: LYFGHANZXFBDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-1,2,3-benzotriazol-1-yl)-5-[(3,4’-dimethyl[1,1’-biphenyl]-4-yl)oxy]phthalonitrile is a complex organic compound that features a benzotriazole moiety and a biphenyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)-5-[(3,4’-dimethyl[1,1’-biphenyl]-4-yl)oxy]phthalonitrile typically involves multiple steps:

    Formation of Benzotriazole Moiety: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Biphenyl Ether Formation: The biphenyl ether group is formed by coupling a biphenyl derivative with an appropriate phenol under basic conditions.

    Final Coupling: The benzotriazole and biphenyl ether intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety.

    Reduction: Reduction reactions can target the nitrile groups, converting them to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzotriazole ring.

    Reduction: Amines derived from the reduction of nitrile groups.

    Substitution: Substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(1H-1,2,3-benzotriazol-1-yl)-5-[(3,4’-dimethyl[1,1’-biphenyl]-4-yl)oxy]phthalonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-yl)-5-[(3,4’-dimethyl[1,1’-biphenyl]-4-yl)oxy]phthalonitrile involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, potentially inhibiting enzymes or other proteins. The biphenyl ether group can enhance the compound’s ability to interact with hydrophobic regions of biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,3-benzotriazol-1-yl)phthalonitrile: Shares the benzotriazole and phthalonitrile moieties but lacks the biphenyl ether group.

    4-(1H-1,2,3-benzotriazol-1-yl)-1-methyl-4-piperidinol: Contains a benzotriazole moiety but differs in the rest of the structure.

Uniqueness

The presence of both the benzotriazole and biphenyl ether groups in 4-(1H-1,2,3-benzotriazol-1-yl)-5-[(3,4’-dimethyl[1,1’-biphenyl]-4-yl)oxy]phthalonitrile makes it unique

Properties

Molecular Formula

C28H19N5O

Molecular Weight

441.5g/mol

IUPAC Name

4-(benzotriazol-1-yl)-5-[2-methyl-4-(4-methylphenyl)phenoxy]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C28H19N5O/c1-18-7-9-20(10-8-18)21-11-12-27(19(2)13-21)34-28-15-23(17-30)22(16-29)14-26(28)33-25-6-4-3-5-24(25)31-32-33/h3-15H,1-2H3

InChI Key

LYFGHANZXFBDFU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4C5=CC=CC=C5N=N4)C

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4C5=CC=CC=C5N=N4)C

Origin of Product

United States

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